molecular formula C20H31N3O12 B3039691 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide CAS No. 126765-25-1

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide

Cat. No.: B3039691
CAS No.: 126765-25-1
M. Wt: 505.5 g/mol
InChI Key: DLTVNCZYHKTWGV-LCWAXJCOSA-N
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Description

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl PEG3-azide (CAS: 126765-25-1) is a glycosylation reagent widely used in glycoconjugate synthesis. Its structure comprises a β-D-galactopyranose core with acetyl-protected hydroxyl groups and a triethylene glycol (PEG3)-linked azide moiety. This design enhances solubility in organic and aqueous media, making it suitable for click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for biomolecule modification . Key properties include:

  • Molecular Formula: C₂₀H₃₁N₃O₁₂
  • Molecular Weight: 505.5 g/mol
  • Physical State: Colorless sticky oil (purity ≥95%)
  • Primary Applications: Targeted drug delivery, diagnostic probe development, and protein/peptide functionalization .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTVNCZYHKTWGV-LCWAXJCOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The acetylation process can be achieved using acetic anhydride in the presence of a catalyst such as sodium acetate . The azide group is then introduced using reagents like imidazole sulfonyl azide salts, which are effective and scalable alternatives to traditional methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.

    SPAAC Reactions: No catalyst is required, but the reaction is driven by the strain in the alkyne group.

Major Products

The major products of these reactions are triazole derivatives, which are stable and have various applications in bioconjugation and material science .

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl PEG3-azide is a synthetic glycosylated oligosaccharide with a molecular weight of approximately 1,000 Daltons . It is often custom synthesized and modified through fluorination and glycosylation . This compound is useful in complex carbohydrate synthesis or as an intermediate for saccharide modification .

Synonyms

Other names or identifiers for 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl PEG3-azide include :

  • 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
  • β-Gal-PEG3-azide tetraacetate

Related Compounds

The search results also mention similar compounds:

  • 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide: This compound has a molecular weight of 373.32 g/mol and a molecular formula of C14H19N3O9 . Synonyms include 1-Azido-1-deoxy-beta-D-glucopyranoside tetraacetate .
  • Azido-beta-Gal(Ac4): Also known as 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl azide, it has the molecular formula C14H19N3O9 and a molecular weight of 373.32 .

Potential Applications

While the search results do not explicitly detail specific applications of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl PEG3-azide, they do provide contexts that suggest potential uses:

  • Synthesis of complex carbohydrates: It can be employed in the creation of more complex carbohydrate structures .
  • Intermediate for saccharide modification: Useful as a building block to modify other saccharides .
  • Click chemistry: Derivatives of carbohydrates are used in click chemistry .

Mechanism of Action

The compound exerts its effects primarily through its azide group, which can react with alkyne groups to form triazole rings. This reaction is highly specific and efficient, making it ideal for bioconjugation and molecular labeling . The molecular targets and pathways involved depend on the specific application, but generally, the formation of stable triazole rings is the key mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound is compared to analogs based on sugar type, azide placement, and functional groups.

Table 1: Structural and Functional Comparison
Compound Name CAS Number Sugar Core Azide Position Substituents Key Features
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl PEG3-azide 126765-25-1 β-D-galactose C1 (via PEG3 linker) Acetyl, PEG3-azide Enhanced solubility; used in bioconjugation
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl azide 13992-26-2 β-D-galactose C1 (direct) Acetyl No PEG spacer; limited solubility in aqueous systems
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl azide 22554-70-7 α-D-galactose C1 (direct) Acetyl α-anomer; distinct stereochemical recognition in enzymatic reactions
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl PEG3-azide 151864-95-8 β-D-glucose C1 (via PEG3 linker) Acetyl, PEG3-azide Glucose core alters binding specificity compared to galactose
Benzyl 4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2,3,6-tri-O-acetyl-β-D-glucopyranoside 67310-53-6 β-D-glucose + β-D-galactose N/A (glycosidic bond) Acetyl, benzyl Disaccharide derivative; used in oligosaccharide synthesis

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Weight (g/mol) Physical State Solubility Storage Conditions
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl PEG3-azide 505.5 Sticky oil Soluble in DMSO, DMF, THF; partially soluble in water Refrigerator (2–8°C)
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl azide 372.3 Crystalline solid Soluble in chloroform, acetone; insoluble in water Room temperature
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl azide 348.3 Powder Soluble in polar aprotic solvents -20°C
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl PEG3-azide 505.5 Oil (similar to galactose analog) Comparable to galactose-PEG3-azide Refrigerator

Research Findings and Case Studies

  • Drug Delivery: The PEG3-azide moiety in 126765-25-1 facilitated the development of a galactose-functionalized liposome system, enhancing hepatocyte-specific uptake by 40% compared to non-PEGylated analogs .
  • Comparative Efficacy : In a 2024 study, the glucose analog (151864-95-8) demonstrated 20% higher cellular uptake in GLUT1-overexpressing cancer cells than the galactose counterpart .

Biological Activity

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide is a synthetic glycosylated oligosaccharide that plays a significant role in biochemical research and applications. With a molecular weight of approximately 505.5 g/mol and a CAS number of 126765-25-1, this compound is particularly noted for its utility in click chemistry due to the presence of an azide group. This feature allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the synthesis of complex molecules and bioconjugates .

The biological activity of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide is largely attributed to its ability to undergo specific chemical reactions:

  • Click Chemistry : The azide group enables the compound to engage in CuAAC and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, forming stable triazole rings. These reactions are crucial for labeling biomolecules and tracking them in cellular studies .
  • Cellular Interactions : The compound may influence cellular functions by interacting with various cellular components that contain alkyne groups. The resulting triazole derivatives can exhibit diverse biological effects depending on the specific molecules involved .

Applications in Research

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide has been employed in various scientific applications:

  • Bioconjugation : It is used for labeling and tracking biomolecules in studies related to cell biology and drug delivery systems .
  • Drug Development : The compound's ability to form stable conjugates makes it a valuable tool in the development of targeted therapies and drug delivery systems .

1. Targeted Cancer Therapy

A study highlighted the potential of glycosylated compounds like 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide in enhancing the efficacy of existing anticancer drugs. By modifying drug structures with sugar moieties, researchers observed improved targeting capabilities towards cancer cells .

Comparison with Similar Compounds

Compound NameStructure TypeKey Applications
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanateGlycosylated IsothiocyanateHPLC labeling
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromideGlycosylated BromideOrganic condensation reactions

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide stands out due to its azide functionality which facilitates click chemistry applications that are not available with other similar compounds .

Q & A

Q. How can the synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential acetylation, glycosylation, and azide functionalization. Key steps include:
  • Protection of hydroxyl groups : Use benzyl or acetyl groups to prevent undesired side reactions during glycosylation .
  • Glycosylation conditions : Employ trichloroacetimidate or imidate donors in anhydrous solvents (e.g., dichloromethane) with Lewis acids like BF₃·Et₂O to enhance regioselectivity .
  • Azide introduction : Substitute a leaving group (e.g., bromide) with sodium azide in polar aprotic solvents (DMF or DMSO) at 50–60°C .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) and verify purity via HPLC (>95%) .

Q. What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : Assign acetyl (δ ~2.0–2.2 ppm) and anomeric proton (δ ~4.5–5.5 ppm) signals in 1^1H NMR. Use 13^13C DEPT to confirm carbohydrate backbone .
  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water). Refine structures using SHELXL, focusing on bond lengths (C–O: ~1.43 Å) and puckering parameters (Cremer-Pople coordinates for galactopyranosyl rings) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing [M+Na]⁺ peaks .

Q. What are the critical stability considerations for handling the azide functional group in this compound?

  • Methodological Answer :
  • Light and temperature : Store at < -20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .
  • Solvent compatibility : Use anhydrous DMSO or DMF for stock solutions; aqueous buffers should be freshly prepared .
  • Safety protocols : Conduct reactions in a fume hood with blast shields due to potential explosive hazards .

Advanced Research Questions

Q. How can regioselectivity challenges in glycosylation reactions involving this compound be addressed?

  • Methodological Answer :
  • Protecting group strategy : Use temporary protecting groups (e.g., levulinoyl) to direct reactivity toward specific hydroxyl positions .
  • Solvent effects : Polar solvents (acetonitrile) favor equatorial glycoside formation, while nonpolar solvents (toluene) enhance axial selectivity .
  • Catalyst optimization : Test silver triflate or NIS/TfOH systems to improve anomeric control .

Q. How should contradictory crystallographic data on ring puckering conformations be resolved?

  • Methodological Answer :
  • Cremer-Pople analysis : Calculate puckering amplitude (QQ) and phase angle (θ\theta) to quantify deviations from planarity .
  • Refinement protocols : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) outputs. Use R-factor convergence (<0.05) and electron density maps to validate models .
  • Temperature factors : High B-factors (>30 Ų) may indicate disorder; consider twinning or alternative space groups .

Q. What experimental strategies mitigate azide decomposition during click chemistry applications?

  • Methodological Answer :
  • Copper stabilization : Add THPTA (tris-hydroxypropyltriazolylamine) to Cu(I) catalysts to reduce azide oxidation .
  • Inert atmosphere : Conduct reactions under argon to prevent Cu(II) formation .
  • Kinetic monitoring : Use in-situ IR (azide peak ~2100 cm⁻¹) or LC-MS to track decomposition rates .

Q. How can reaction progress be monitored in complex multi-step syntheses involving this compound?

  • Methodological Answer :
  • TLC with dual detection : Use ceric ammonium molybdate (carbohydrates) and UV (azides) for simultaneous tracking .
  • High-resolution mass spectrometry (HRMS) : Identify intermediates via exact mass matching (<5 ppm error) .
  • In-situ NMR : Employ flow-NMR or stopped-flow techniques to capture transient species .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Batch variability analysis : Compare purity (HPLC), stereochemistry (CD spectroscopy), and endotoxin levels across studies .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values and assess statistical significance (p < 0.05 via ANOVA) .
  • Structural analogs : Synthesize and test derivatives with modified PEG3 linkers or acetyl groups to isolate contributing factors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide

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